

Technical Support Center: Identification of 6-Formyl-isoophiopogonanone A

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Compound of Interest		
Compound Name:	6-Formyl-isoophiopogonanone A	
Cat. No.:	B1250278	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the identity of isolated **6-Formyl-isoophiopogonanone A**.

Frequently Asked Questions (FAQs)

Q1: What is 6-Formyl-isoophiopogonanone A?

6-Formyl-isoophiopogonanone A is a homoisoflavonoid compound that has been extracted from the tubers of Ophiopogon japonicus.[1] It is recognized for its antioxidant properties. Its chemical formula is $C_{19}H_{16}O_{7}$, and it has a molecular weight of 356.33 g/mol . The CAS number for this compound is 116291-82-8.

Q2: What are the primary methods for identifying 6-Formyl-isoophiopogonanone A?

The primary analytical techniques for the structural confirmation of **6-Formyl-isoophiopogonanone A** are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A combination of these methods is recommended for unambiguous identification.

Q3: I have isolated a compound I believe is **6-Formyl-isoophiopogonanone A**. What are the expected analytical data I should look for?



For a comprehensive confirmation, your experimental data should align with the values provided in the tables below, which summarize typical mass spectrometry, and HPLC data. While specific NMR data for this compound is not readily available in the searched literature, general chemical shift ranges for similar flavonoid structures are provided for guidance.

Troubleshooting Guides Mass Spectrometry (MS) Analysis

Issue: My mass spectrum does not match the expected values.

- Troubleshooting Steps:
 - Verify Ionization Mode: Ensure you are using an appropriate ionization technique.
 Electrospray ionization (ESI) is commonly used for homoisoflavonoids.
 - Check Adduct Formation: Look for common adducts (e.g., [M+Na]+, [M+K]+, [M+H]+) that can shift the observed mass-to-charge ratio.
 - Review Fragmentation Pattern: Compare your MS/MS fragmentation pattern with the data in Table 1. The presence of characteristic fragment ions is a strong indicator of the compound's identity. The fragmentation of homoisoflavonoids with a C-6 formyl group often involves an initial neutral loss of CO.
 - Instrument Calibration: Confirm that your mass spectrometer is properly calibrated.

Table 1: Mass Spectrometry Data for 6-Formyl-isoophiopogonanone A

Parameter	Expected Value	Source
Precursor Ion [M-H] ⁻	m/z 355	
MS/MS Fragments	m/z 339, 324, 311, 296	
Molecular Formula	C19H16O7	
Molecular Weight	356.33	



Note: The fragmentation data is based on analysis of related homoisoflavonoids and may serve as a reference.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: The retention time of my peak does not match the expected value.

- Troubleshooting Steps:
 - Column Equilibration: Ensure the HPLC column is thoroughly equilibrated with the mobile phase before injection.
 - Mobile Phase Preparation: Remake the mobile phase, ensuring accurate composition and pH. The retention of ionizable compounds can be sensitive to pH changes.
 - Column Condition: The performance of a C18 column can degrade over time. If you
 observe peak tailing or significant shifts in retention time, consider washing or replacing
 the column.
 - Flow Rate and Temperature: Verify that the flow rate and column temperature are set correctly and are stable throughout the run.

Table 2: HPLC Conditions and Expected Retention Time

Parameter	Value
Column	C18
Mobile Phase	Acetonitrile/Water gradient
Expected Retention Time	Approximately 17 minutes

Note: Retention times can vary between different HPLC systems and columns. It is recommended to run a standard if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Issue: I am having trouble interpreting the NMR spectra of my isolated compound.

- Troubleshooting Steps:
 - Purity Check: Ensure the purity of your sample. Impurities can significantly complicate NMR spectra.
 - Solvent Selection: Use an appropriate deuterated solvent and ensure it is free from water and other contaminants.
 - Reference Standard: Use a suitable internal standard (e.g., TMS) for accurate chemical shift referencing.
 - Compare with Similar Structures: In the absence of a reference spectrum for 6-Formyl-isoophiopogonanone A, compare your data with published spectra of structurally related homoisoflavonoids. Key structural features to look for include signals corresponding to an aldehyde proton, aromatic protons, and protons of the chromanone core.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Homoisoflavonoid Core Structures

Functional Group	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Aldehyde (-CHO)	9.5 - 10.5	185 - 200
Aromatic (Ar-H)	6.0 - 8.0	100 - 160
Chromanone Core	2.5 - 5.0	40 - 80
Carbonyl (C=O)	-	190 - 205
Phenolic Hydroxyl (-OH)	5.0 - 12.0	-

Note: These are general ranges and the exact chemical shifts will be influenced by the specific substitution pattern of **6-Formyl-isoophiopogonanone A**.

Experimental Protocols

Protocol 1: Mass Spectrometry Analysis (ESI-MS/MS)



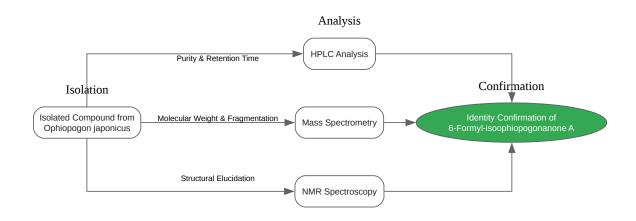
- Sample Preparation: Dissolve the isolated compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 μg/mL.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analysis Mode: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
- MS Scan: Perform a full scan to determine the mass of the molecular ion.
- MS/MS Scan: Select the molecular ion as the precursor for collision-induced dissociation
 (CID) to obtain the fragmentation pattern.
- Data Analysis: Compare the observed m/z values of the precursor and fragment ions with the expected values in Table 1.

Protocol 2: HPLC Analysis

- Sample Preparation: Prepare a stock solution of the isolated compound in a suitable solvent (e.g., methanol) and dilute to an appropriate concentration for UV detection.
- HPLC System: Use a standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm) is recommended.
- Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic or acetic acid to improve peak shape) is typically used.
- Flow Rate: A flow rate of 1.0 mL/min is standard.
- Detection: Monitor the elution profile at a wavelength where the compound has maximum absorbance (typically determined by UV-Vis spectroscopy).
- Analysis: Compare the retention time of the major peak with the expected value.

Visualizations

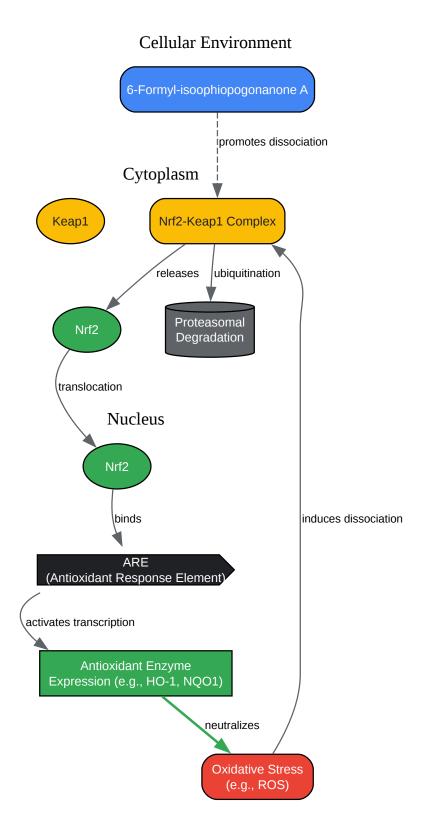




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Caption: Experimental workflow for the identification of **6-Formyl-isoophiopogonanone A**.





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Caption: Postulated antioxidant signaling pathway of **6-Formyl-isoophiopogonanone A** via Keap1-Nrf2.

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References

- 1. mdpi.com [mdpi.com]
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